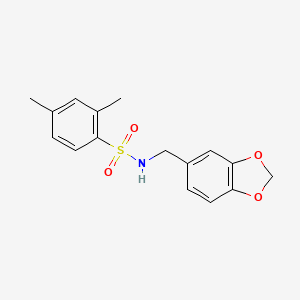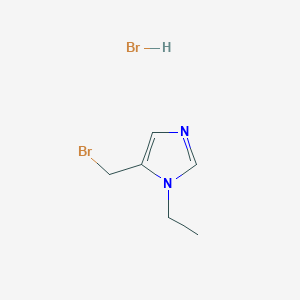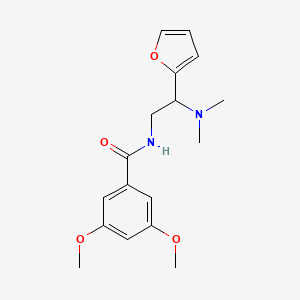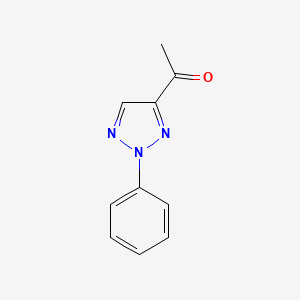
N-(1,3-ベンゾジオキソール-5-イルメチル)-2,4-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that features a benzodioxole group attached to a benzenesulfonamide structure
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
Target of Action
Related compounds have been shown to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.
Pharmacokinetics
The compound’s molecular weight (207226 Da) and its predicted water solubility (3211 mg/L) suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis . This suggests that the compound may have similar effects.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of bonding, including hydrogen bonding and van der Waals interactions .
Cellular Effects
Some studies suggest that this compound may have antitumor activities against certain cancer cell lines . It has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-benzenesulfonamide: An analogue with a similar structure but without the dimethyl groups.
1,3-benzodioxole derivatives: Compounds with the benzodioxole moiety but different substituents on the aromatic ring.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide is unique due to the presence of both the benzodioxole and dimethylbenzenesulfonamide groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced activity or selectivity in certain applications compared to similar compounds.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-3-6-16(12(2)7-11)22(18,19)17-9-13-4-5-14-15(8-13)21-10-20-14/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRYNRLXTMSXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)
![(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2377874.png)
![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)
![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)


![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)
![4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2377885.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)


